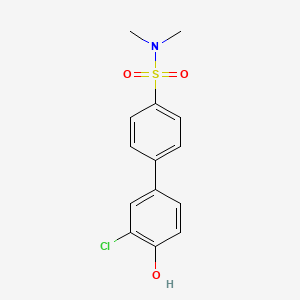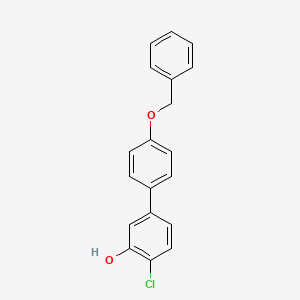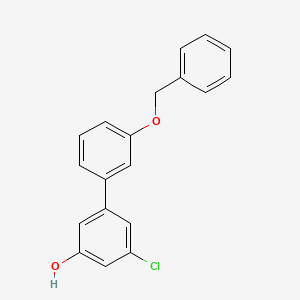![molecular formula C16H16ClNO3S B6382341 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261922-65-9](/img/structure/B6382341.png)
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
Descripción general
Descripción
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2CPP) is a chemical compound with a wide range of applications in the field of scientific research. 2CPP is a white crystalline solid that is soluble in water and has a molecular weight of 324.8 g/mol. It is a type of sulfonamide that is used in various laboratory experiments as a reagent, catalyst, or inhibitor. This compound is used in a variety of biological, biochemical, and physiological studies, and it has been used in laboratory experiments since the early 2000s.
Mecanismo De Acción
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It inhibits the activity of these enzymes by binding to the active site of the enzyme and blocking the substrate from binding. Additionally, it has been shown to inhibit the activity of other proteins, such as tyrosine kinases, serine/threonine kinases, and G-protein-coupled receptors.
Biochemical and Physiological Effects
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. Additionally, it has been shown to inhibit the release of cytokines, which are proteins involved in the immune response. Furthermore, it has been shown to reduce the production of nitric oxide, which is a molecule involved in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages when used in laboratory experiments. It is easy to synthesize and relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent. However, there are some limitations to using 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic if used in high concentrations.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in scientific research. It could be used to study the effects of environmental pollutants on living organisms, as well as the effects of drugs on cellular metabolism and signal transduction pathways. Additionally, it could be used to study the effects of various pharmaceutical compounds on the body. Furthermore, it could be used to investigate the effects of various enzymes on cellular processes. Finally, it could be used to investigate the effects of various proteins on cell signaling pathways.
Métodos De Síntesis
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. In the first step, 2-chloro-5-(3-pyrrolidinylsulfonyl)phenol (2CPSP) is synthesized by reacting 2-chloro-5-hydroxyphenylsulfonyl chloride (2CHPSC) and N-methylpyrrolidone (NMP) in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere and at a temperature of 0°C. In the second step, 2CPSP is reacted with sodium hydroxide in a 1:1 molar ratio to form 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. The reaction is carried out in an inert atmosphere and at a temperature of 25°C.
Aplicaciones Científicas De Investigación
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It has been used in various laboratory experiments to study enzyme inhibition, protein-protein interactions, and protein-ligand binding. Additionally, it has been used in the study of cellular metabolism and signal transduction pathways. It has also been used to investigate the effects of environmental pollutants on living organisms. Furthermore, 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in the synthesis of various pharmaceutical compounds, such as antifungal agents and anti-inflammatory agents.
Propiedades
IUPAC Name |
2-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-7-6-13(11-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNYVPTOLADSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686204 | |
| Record name | 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261922-65-9 | |
| Record name | 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
